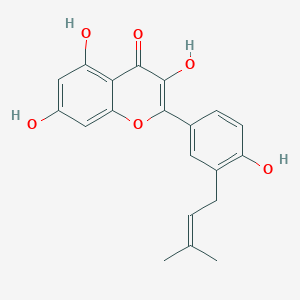
Isolicoflavonol
Cat. No. B129790
Key on ui cas rn:
94805-83-1
M. Wt: 354.4 g/mol
InChI Key: PGCKDCPTJAQQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06737439B2
Procedure details


Yellow powder; UV (MeOH) λmax (log ε) 261 (4.13), 205 (4.79) nm; 1H NMR (CD3COCD3, 500 MHz) δ 1.66 (3H, s, H-5′), 1.82 (3H, s, H-4′), 3.56 (2H, d, J=6.0 Hz, H-1′), 5.29 (1H, m, H-2′), 6.36 (1H, s, H-8), 7.00 (1H, d, J=8.3 Hz, H-5′), 7.72 (1H, brd, J=7.4 Hz, H-6′), 7.87 (1H, s, H-2′); EIMS m/z 370 (M+, 100), 355 (94), 315 (45), 302 (37), 244 (12), 137 (21).
[Compound]
Name
( 4.13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( 4.79 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( 94 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
( 21 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


Name
Identifiers


|
REACTION_CXSMILES
|
CC(C)=CCC1C=C([C:12]2[O:22][C:21]3[CH:20]=[C:19]([OH:23])[CH:18]=[C:17](O)[C:16]=3[C:14](=[O:15])[C:13]=2[OH:25])C=CC=1O.CC1[CH2:41][C@@H:40]2[C:42]3C=CC(O)=CC=3O[C@]3(C4C=CC(O)=CC=4O)[CH:39]2[C@@H:30]([C:31]2[C:32]([OH:68])=[CH:33][C:34](C4OC5C=C(O)C=CC=5C=4)=[CH:35][C:36]=2[O:37]3)C=1.C[OH:70]>>[CH3:41][C:40]([CH3:42])=[CH:39][CH2:30][C:31]1[C:36]([OH:37])=[CH:35][C:34]2[O:15][C:14]([C:16]3[CH:21]=[CH:20][C:19]([OH:23])=[C:18]([OH:70])[CH:17]=3)=[C:13]([OH:25])[C:12](=[O:22])[C:33]=2[C:32]=1[OH:68]
|
Inputs


Step One
[Compound]
|
Name
|
( 4.13 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
( 4.79 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
( 94 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
( 45 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
( 37 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCC=1C=C(C=CC1O)C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)C
|
Step Seven
|
Name
|
( 21 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C[C@@H]2C=3C(=CC(=CC3O[C@]4(C2[C@H](C1)C=5C=CC(=CC5O4)O)C=6C=CC(=CC6O)O)C7=CC=8C=CC(=CC8O7)O)O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=CCC=1C(=CC2=C(C1O)C(=O)C(=C(O2)C=3C=CC(=C(C3)O)O)O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
